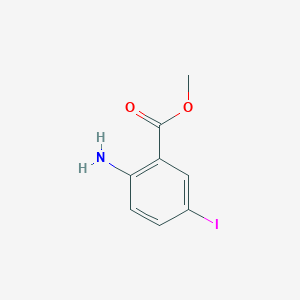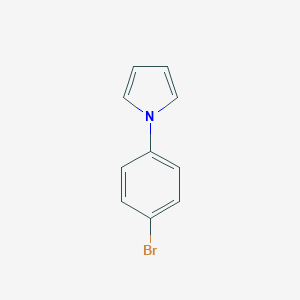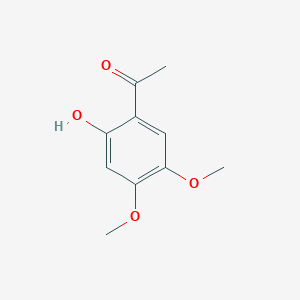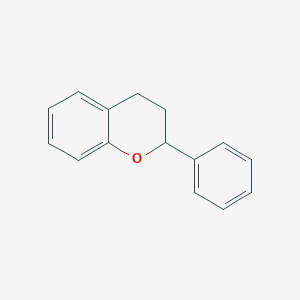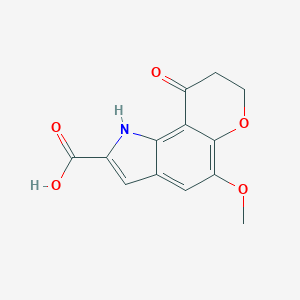![molecular formula C21H22FN3O2 B184850 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 6229-78-3](/img/structure/B184850.png)
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione, also known as FPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPP belongs to the class of piperazine derivatives and is a potent inhibitor of the dopamine transporter.
Mecanismo De Acción
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit the dopamine transporter.
Biochemical and Physiological Effects:
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have potent antidepressant and anxiolytic effects in animal models. It has also been shown to increase dopamine levels in the brain, which may be responsible for its therapeutic effects. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have a low affinity for other neurotransmitter transporters, such as the serotonin and norepinephrine transporters, which may contribute to its selectivity for the dopamine transporter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has some limitations for lab experiments. It has been shown to have some off-target effects, such as inhibition of the sigma-1 receptor, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. One area of research is the development of more selective dopamine transporter inhibitors, which may have fewer off-target effects. Another area of research is the development of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione may have potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder, which should be explored in future studies.
Métodos De Síntesis
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzyl chloride to obtain 4-(2-fluorophenyl)-N-methylphenylhydrazine. This intermediate compound is then reacted with 1-(4-methylphenyl)-2,5-pyrrolidinedione in the presence of piperazine to obtain 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been optimized to obtain high yield and purity.
Aplicaciones Científicas De Investigación
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential as a treatment for drug addiction, as it inhibits the reuptake of dopamine, a neurotransmitter that is involved in reward and addiction. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propiedades
Número CAS |
6229-78-3 |
|---|---|
Fórmula molecular |
C21H22FN3O2 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H22FN3O2/c1-15-6-8-16(9-7-15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3 |
Clave InChI |
UBDLRIHNDBCOCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



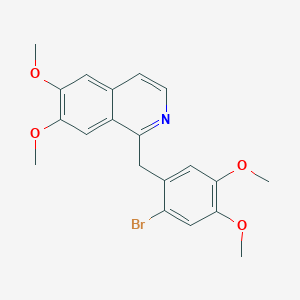



![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
